molecular formula C20H31N3O3S B4747165 1-ETHYL-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE

1-ETHYL-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE

Cat. No.: B4747165
M. Wt: 393.5 g/mol
InChI Key: SYTVMCPNLHTGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ETHYL-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, a piperidine ring, and a methanesulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE typically involves multiple steps, including the formation of the piperazine and piperidine rings, followed by the introduction of the methanesulfonyl group. Common reagents used in these reactions include ethylamine, 3-methylbenzyl chloride, and methanesulfonyl chloride. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-ETHYL-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ETHYL-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-ETHYL-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE
  • **1-ETHYL-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}MORPHOLINE

Uniqueness

1-ETHYL-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-[1-[(3-methylphenyl)methylsulfonyl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-3-21-11-13-22(14-12-21)20(24)19-7-9-23(10-8-19)27(25,26)16-18-6-4-5-17(2)15-18/h4-6,15,19H,3,7-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTVMCPNLHTGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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